Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate
Overview
Description
Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a formyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the formal nucleophilic substitution of bromocyclopropanes to obtain enantiomerically enriched cyclopropyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or other carbene precursors under controlled conditions. The use of immobilized whole-cell biocatalysts with specific transaminase activity has also been explored for the synthesis of enantiopure cyclopropane derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Methyl (1R,2R)-2-carboxycyclopropane-1-carboxylate.
Reduction: Methyl (1R,2R)-2-hydroxycyclopropane-1-carboxylate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring’s strained structure can also affect its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylate
- Methyl (1R,2R)-2-hydroxycyclopropane-1-carboxylate
- Methyl (1R,2R)-2-carboxycyclopropane-1-carboxylate
Uniqueness
Methyl (1R,2R)-2-formylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both a formyl group and a carboxylate ester. This combination of functional groups and stereochemistry makes it a valuable compound for studying stereoselective reactions and for use as a chiral building block in organic synthesis .
Properties
IUPAC Name |
methyl (1R,2R)-2-formylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWFMYMKSRCAZ-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229162 | |
Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35501-84-9 | |
Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35501-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Methyl (1R,2R)-2-formylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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